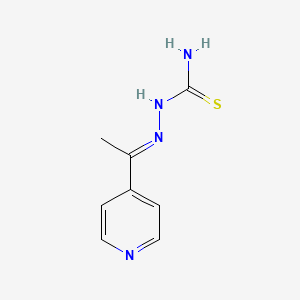
4-Acetylpyridine thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylpyridine thiosemicarbazone is a compound derived from the reaction of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities and pharmacological properties, making them a subject of extensive research in recent years . These compounds have shown significant potential in various fields, including medicinal chemistry, due to their anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylpyridine thiosemicarbazone typically involves the reaction of 4-acetylpyridine with thiosemicarbazide under acidic or neutral conditions. The reaction is usually carried out in an ethanol or methanol solvent, with the mixture being refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Acetylpyridine thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits significant anti-cancer activity, particularly against glioma and breast cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections, as well as cancer.
作用機序
The mechanism of action of 4-acetylpyridine thiosemicarbazone involves several pathways:
Antibacterial Activity: Disruption of bacterial cell walls and membranes, inhibition of intracellular respiratory chain dehydrogenases, and generation of reactive oxygen species.
Anticancer Activity: Induction of apoptosis in cancer cells through interaction with specific molecular targets and pathways, such as inhibition of thioredoxin reductase enzyme.
類似化合物との比較
Similar Compounds
- 2-Acetylpyridine thiosemicarbazone
- 2-Benzoylpyridine N(4)-methyl thiosemicarbazone
- 2-Acetylpyridine N(4)-methylthiosemicarbazone
Uniqueness
4-Acetylpyridine thiosemicarbazone stands out due to its specific structural features and the presence of the acetyl group at the 4-position of the pyridine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
特性
CAS番号 |
174502-91-1 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
[(E)-1-pyridin-4-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChIキー |
SRHWTZAMPFLHAX-IZZDOVSWSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C1=CC=NC=C1 |
正規SMILES |
CC(=NNC(=S)N)C1=CC=NC=C1 |
溶解性 |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


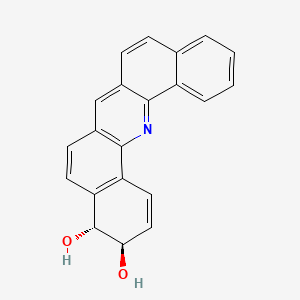
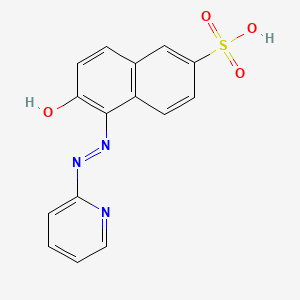

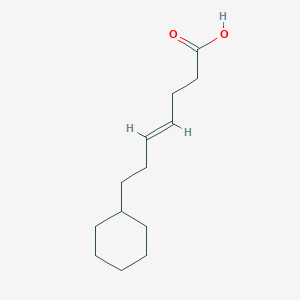
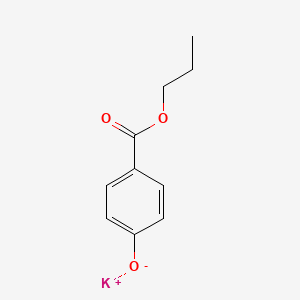

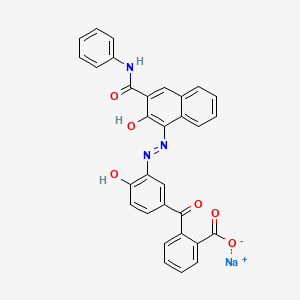
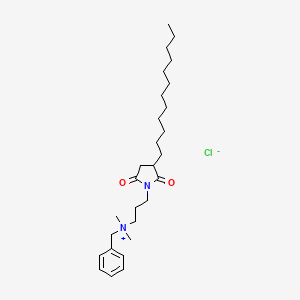
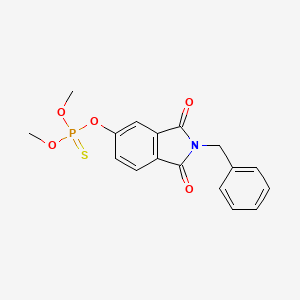

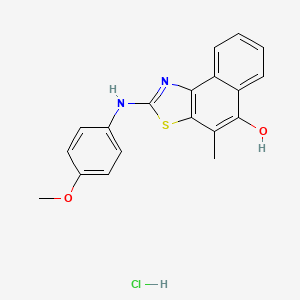

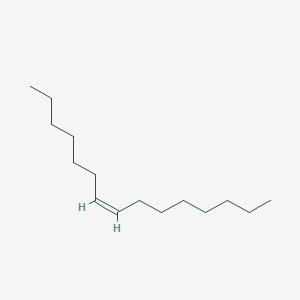
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
